Home > Products > Screening Compounds P94890 > SR9011 hydrochloride
SR9011 hydrochloride -

SR9011 hydrochloride

Catalog Number: EVT-255853
CAS Number:
Molecular Formula: C23H32Cl2N4O3S
Molecular Weight: 515.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR9011 is the agonist for REV-ERB-α with IC50 of 670 nM and REV-ERB-β with IC50 of 800 nM. In vitro: SR9011 suppressed proliferation of the breast cancer cell lines regardless of their ER or HER2 status. SR9011 appears to pause the cell cycle of the breast cancer cells prior to M phase. Cyclin A (CCNA2) was identified as a direct target gene of REV-ERB suggesting that suppression of expression of this cyclin by SR9011 may mediate the cell cycle arrest.  In vivo: Mice were administered SR9011 (100 mg kg 1, i.p.) or vehicle at ZT6 whenReverbexpression is at its peak9. SR9011 treated mice displayed a large increase in wakefulness that was maintained for 2h post injection (Fig. 1A top panel). Latency to enter SWS and REM sleep after administration of SR9011 was increased. 
Source and Classification

SR9011 hydrochloride, with the chemical formula C23H31ClN4O3S and CAS number 2070014-94-5, is derived from a series of synthetic routes targeting REV-ERB receptors. Its classification as a REV-ERB agonist places it within a broader category of compounds that modulate nuclear receptor activity, influencing gene expression related to metabolism and circadian rhythms .

Synthesis Analysis

The synthesis of SR9011 hydrochloride involves several key steps:

  1. Initial Reaction: The synthesis begins with N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine, which is reacted with 2-naphthaldehyde in dichloroethane at low temperatures (0°C) in the presence of acetic acid and sodium triacetoxyborohydride. This step forms a tert-butyl derivative .
  2. Hydrochloride Formation: The product from the first step is treated with 6M hydrochloric acid in methanol at room temperature overnight. This reaction yields N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride .
  3. Final Modification: In the last step, acetyl chloride and triethylamine are added to the hydrochloride product in dichloromethane, followed by purification to obtain the final compound, SR9011 hydrochloride .

Technical Details

The entire synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of SR9011 hydrochloride features multiple functional groups that contribute to its pharmacological activity. The compound exhibits a complex arrangement that includes:

  • A chlorobenzyl group
  • A nitrothiophenyl moiety
  • A pyrrolidine ring

Data

The structural representation can be summarized with the following data:

  • Molecular Formula: C23H31ClN4O3S
  • InChI Key: PPUYOYQTTWJTIU-UHFFFAOYSA-N
  • Canonical SMILES: CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)N+[O-] .
Chemical Reactions Analysis

SR9011 hydrochloride participates in various chemical reactions:

Reactions

  1. Oxidation: Under specific conditions, SR9011 can undergo oxidation to yield different products.
  2. Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of catalysts.
  3. Substitution: The compound can engage in substitution reactions where functional groups are replaced by others depending on reaction conditions .

Technical Details

Common reagents used include acids, bases, and catalysts which facilitate these transformations, allowing for further functionalization or degradation studies.

Mechanism of Action

SR9011 functions primarily through its interaction with REV-ERBα and REV-ERBβ receptors:

Process

Upon binding to these receptors, SR9011 modulates gene expression related to circadian rhythms and metabolism. It has been shown to suppress the expression of genes such as BMAL1 and SREBF1 in a dose-dependent manner, affecting cellular proliferation and metabolic pathways .

Data

The effective concentration (IC50) for REV-ERBα is approximately 790 nM, while for REV-ERBβ it is about 560 nM, indicating its potency as an agonist .

Physical and Chemical Properties Analysis

Physical Properties

SR9011 hydrochloride is typically presented as a white to off-white powder. Its solubility characteristics are essential for its application in biological studies.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified but must be determined for practical applications.
  • Stability: Stability under various pH conditions should be assessed for long-term storage.

Relevant data from studies indicate that SR9011 maintains reasonable plasma exposure when administered in vivo, making it suitable for research applications .

Applications

SR9011 hydrochloride has significant scientific uses:

  • Circadian Rhythm Research: It is utilized in studies investigating the regulation of circadian rhythms through REV-ERB modulation.
  • Metabolic Studies: Researchers employ SR9011 to explore its effects on metabolic pathways and gene expression related to energy homeostasis.
  • Cancer Research: Investigations into its anti-proliferative effects on various cancer cell lines have shown promise, particularly regarding breast cancer cells where it induces cell cycle arrest .
Introduction to SR9011 Hydrochloride in Chronopharmacology and Nuclear Receptor Targeting

Role of REV-ERBα/β in Circadian Rhythms and Metabolic Regulation

REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are ligand-dependent nuclear receptors and core components of the mammalian circadian clock machinery. They function as transcriptional repressors by recruiting the NCOR-HDAC3 corepressor complex to target gene promoters. Structurally, REV-ERBs lack an activation function-2 (AF-2) domain, rendering them constitutive repressors that bind to specific DNA sequences: monomeric RevRE (RORE; AGGTCA with 5' A/T-rich flank) or dimeric RevDR2 (tandem repeats spaced by 2 bp) [6] [9].

Within the circadian transcriptional-translational feedback loop, REV-ERBα/β repress the expression of core clock genes BMAL1 (Arntl) and CLOCK through RevRE elements. This repression stabilizes the negative limb of the circadian oscillator, directly linking them to 24-hour rhythmicity [4] [6]. Genetic ablation of REV-ERBα in mice shortens circadian periods and reduces locomotor activity, while double knockout of α/β isoforms causes complete circadian disruption [4] [9].

Beyond circadian regulation, REV-ERBα/β govern metabolic pathways by repressing genes involved in:

  • Lipid metabolism: SREBP1c, Cyp7a1 (cholesterol 7α-hydroxylase), and Elovl3 (fatty acid elongase) [4] [6]
  • Glucose homeostasis: Pck1 (PEPCK) and GLUT5 [3] [6]
  • Immune function: IL-6, NLRP3, CCL2, and TLR4 [1] [6] [9]

This dual role positions REV-ERBα/β as pivotal integrators of circadian and metabolic physiology. Dysregulation of these receptors correlates with metabolic disorders, neuroinflammation, and disrupted immune responses [1] [3] [9].

Table 1: Key Genomic Targets of REV-ERBα/β and Their Physiological Roles

Target GeneRegulationPhysiological FunctionTissue/Cell Type
BMAL1 (Arntl)RepressionCore circadian oscillatorSCN, peripheral tissues
IL-6RepressionPro-inflammatory signalingMacrophages, microglia
SREBF1RepressionLipogenesisLiver, adipose tissue
Cyp7a1RepressionBile acid synthesisLiver
CCL2RepressionMonocyte chemotaxisMicroglia, endothelium
ATG5RepressionAutophagy initiationCancer cells, muscle

SR9011 as a Synthetic REV-ERB Agonist: Historical Development and Research Significance

SR9011 hydrochloride is a synthetic REV-ERB agonist developed to overcome limitations of early ligands like GSK4112, which exhibited poor bioavailability. Chemically, SR9011 and its analog SR9009 belong to a class of pyrrole derivatives designed to bind the REV-ERB ligand-binding domain (LBD) with high specificity. Both compounds demonstrate nanomolar affinity for REV-ERBα/β (IC50 values: 790 nM for REV-ERBα, 560 nM for REV-ERBβ), confirmed through Gal4-reporter assays and circular dichroism studies [4] [6].

Structural and Pharmacological Optimization:SR9011 was engineered to enhance metabolic stability compared to SR9009, which contains a carbamate structure susceptible to hydrolysis in plasma and gastric fluid. Modifications focused on improving resistance to enzymatic degradation while maintaining REV-ERB binding affinity [2] [6]. In vitro assays confirmed SR9011’s ability to suppress BMAL1 transcription in HepG2 cells and disrupt circadian oscillations in suprachiasmatic nucleus (SCN) explants from Per2::luc reporter mice [4] [8].

Key Research Milestones:

  • Circadian Reprogramming: A landmark 2012 study demonstrated that acute SR9011 administration (100 mg/kg) at circadian time 6 (CT6) abolished nocturnal locomotor activity in mice under constant darkness. This was accompanied by altered expression of Per2, Cry2, and Npas2 in the hypothalamus, confirming central circadian disruption [4] [8].
  • Metabolic Effects: Chronic SR9011 dosing in diet-induced obese mice reduced adiposity, lowered plasma glucose, and improved dyslipidemia. Mechanistically, it increased whole-body oxygen consumption (VO2) by 5% without altering food intake, indicating enhanced energy expenditure [4] [6].
  • Immunometabolic Modulation: In primary microglia, SR9011 (5 μM) attenuated TNFα-induced pro-inflammatory cytokines (IL-1β, IL-6) while stimulating anti-inflammatory IL-10. Concurrently, it suppressed phagocytosis, mitochondrial respiration, and ATP production, highlighting its immunometabolic reprogramming effects [1] [3].
  • Oncological Applications: SR9011 inhibited proliferation in breast cancer cell lines (ER+, HER2+, triple-negative) by repressing Cyclin A2 expression and inducing G2/M cell cycle arrest. Unlike chemotherapeutics, it spared non-tumorigenic MCF10A cells [10].

Table 2: Comparative Profile of Synthetic REV-ERB Agonists

PropertySR9011SR9009GSK4112
REV-ERBα IC50790 nM670 nM>10 µM
REV-ERBβ IC50560 nM800 nM>10 µM
Metabolic StabilityModerateLow (carbamate hydrolysis)Not applicable
Key In Vivo Effects- Circadian disruption- Microglial immunomodulation- Breast cancer antiproliferation- SCLC cytotoxicity- Glioblastoma reduction- Muscle endurance enhancementNo significant plasma exposure
Bioavailability LimitationShort half-life, poor CNS penetrationRapid clearanceNo in vivo efficacy

Research Significance and Challenges:SR9011’s value lies in its ability to pharmacologically dissect REV-ERB functions across systems. It has revealed:

  • The necessity of REV-ERBα for microglial rhythmicity and immunometabolic coupling [1] [3]
  • REV-ERB’s tumor-suppressive potential via cell cycle gene repression [10]
  • The link between circadian disruption and metabolic outputs like lipid oxidation [4] [6]

However, translational challenges persist. SR9011 exhibits a short pharmacokinetic half-life (~1–2 hours), limiting sustained receptor engagement. Its poor blood-brain barrier permeability restricts central actions, and formulation-dependent efficacy (e.g., Cremophor®-EL vehicles) complicates dosing reproducibility [4] [6] [8]. Despite these hurdles, SR9011 remains a critical tool for validating REV-ERBα/β as therapeutic targets in circadian and metabolic diseases.

Properties

Product Name

SR9011 hydrochloride

Molecular Formula

C23H32Cl2N4O3S

Molecular Weight

515.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.